2-Chloro-4-methylpentane
Overview
Description
2-Chloro-4-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.620 .
Synthesis Analysis
The synthesis of 2-Chloro-4-methylpentane involves the reaction of malic acid with zinc metal in the presence of 4-methyl-pentan-2-ol . The mixture is refluxed at 50°C for 4 hours and then allowed to stand at room temperature for 12 hours until all the zinc metal has been consumed . Hydrochloric acid is then added to produce ZnCl2 . Finally, the excess of 4-methyl-pentan-2-ol reacts with the regenerated malic acid to produce 2-chloro-4-methyl-pentane .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylpentane can be represented by the InChI string: InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Catalytic Applications
- Acid-Base Properties in Catalysis : 2-Chloro-4-methylpentane has been studied in the context of acid-base properties of oxides like zirconium, cerium, and lanthanum oxides. These oxides, when used in catalysis, demonstrate behavior in converting 4-methylpentan-2-ol to 4-methylpent-1-ene, a key precursor in polymer manufacturing with superior technological properties (Cutrufello et al., 2002).
- Ceria-lanthana Catalytic System : In a study by Cutrufello et al. (2003), a ceria-lanthana system prepared via sol-gel technique showed promising results in converting 4-methylpentan-2-ol to 4-methylpent-1-ene. This reaction was influenced by the acid-base features of the catalyst (Cutrufello et al., 2003).
Material Science
- Solid Phase Investigations : 2-Chloro-4-methylpentane has been used in the study of solid phases of certain compounds. For instance, the research by Buhrmester et al. (2006) involved thermal analysis, powder diffraction, and spectroscopic investigation of related compounds (Buhrmester et al., 2006).
Analytical Chemistry
- Gas Chromatography Method Development : Zhao et al. (2017) established a gas chromatography method for determining 4-amino-2-methylpentane, an analogue of 2-Chloro-4-methylpentane. This method involved detailed investigation of chromatography conditions like column temperature and flow rate (Zhao et al., 2017).
Environmental Studies
- Carbon Dioxide Absorption : A study focused on carbon dioxide absorption using 1,5-diamino-2-methylpentane, a derivative of 2-Chloro-4-methylpentane. This study aimed to evaluate the performance of this compound in capturing CO2 in comparison to other solvents (Azhgan et al., 2016).
Food and Beverage Industry
- **Identification in Wine**: The compound 4-S-glutathionyl-4-methylpentan-2-one (glut-4-MMP), a potential precursor of 4-mercapto-4-methylpentan-2-one in Sauvignon Blanc juice, was identified through HPLC-MS/MS experiments. This discovery relates to the biosynthesis of aroma-active compounds in wine (Fedrizzi et al., 2009).
Safety And Hazards
2-Chloro-4-methylpentane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness . It is advised to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .
properties
IUPAC Name |
2-chloro-4-methylpentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMBRKMSNRCNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275887, DTXSID90871347 | |
Record name | 2-Chloro-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane, 2-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpentane | |
CAS RN |
25346-32-1, 128399-30-4 | |
Record name | 2-Chloro-4-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25346-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 2-chloro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 2-chloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-4-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane, 2-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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